![molecular formula C9H13NO B1366892 2-(Methylamino)-2-phenylethanol CAS No. 27594-65-6](/img/structure/B1366892.png)
2-(Methylamino)-2-phenylethanol
Overview
Description
2-(Methylamino)-2-phenylethanol, also known as MPAPE, is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
Conformational Studies and Molecular Analysis
- Conformational Analysis and Spectroscopy : 2-(Methylamino)-2-phenylethanol has been studied for its conformational properties, particularly in relation to its analogues like noradrenaline and adrenaline. Research involving microwave absorption spectroscopy revealed various conformational species, stabilized by intramolecular hydrogen bonds, with the bulky methyl group influencing the stability of these conformers (Melandri, Ragno, & Maris, 2009).
- Spectroscopic Investigations : Further spectroscopic studies (FT-IR, FT-Raman, UV, NMR) have provided insights into the molecule’s structure, including bond lengths, angles, and dihedral angles. This research also explored its nonlinear optical properties and potential electronic transitions (Subashini et al., 2016).
Biotechnological Production and Applications
- Biotechnological Production of Aromatic Alcohols : Studies have shown that 2-(Methylamino)-2-phenylethanol can be involved in the biotechnological production of aromatic alcohols like 2-phenylethanol (2-PE). This compound is significant in industries such as cosmetics, perfumes, and food, where it's valued for its rose-like fragrance. The microbial transformation process is an alternative to chemical synthesis, offering a more environmentally friendly and natural product approach (Hua & Xu, 2011).
- Bioprocesses and Microbial Strains : Recent advances in bioprocesses have focused on increasing the efficiency of 2-phenylethanol and 2-phenylethyl acetate production. These processes involve bioconversion via the Ehrlich pathway using various microbial strains. The focus has beenon optimizing in situ product recovery and developing more sustainable systems (Martínez-Avila et al., 2018).
- Metabolic Engineering in Yeast : Saccharomyces cerevisiae has been metabolically engineered for the production of 2-phenylethanol via the Ehrlich pathway. This approach leverages the natural catabolism of L-phenylalanine, and recent advancements have significantly improved production yields. Such biotechnological methods offer a promising avenue for large-scale, sustainable production of aromatic compounds (Kim, Cho, & Hahn, 2014).
Environmental and Industrial Applications
- Photocatalytic Treatment of Wastewater : Research into the identification and photocatalytic degradation of organic compounds in wastewater has identified 2-phenylethanol as a key compound. This has implications for environmental management, particularly in industries like leather processing, where such organic compounds are prevalent and require effective treatment strategies (Natarajan et al., 2013).
- Natural Fragrance Production : The demand for natural fragrance ingredients has led to the exploration of fermentation processes for producing 2-phenylethanol. Yeast strains like Meyerozyma sp. have been studied for their ability to produce high concentrations of this compound, which is used in perfumes, food, and cosmetics. Such research is crucial for developing cost-effective, natural sources of fragrance compounds (Yan et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(Methylamino)-2-phenylethanol is the quorum regulator SarA of Staphylococcus aureus, a Gram-positive pathogen known for forming biofilms and expressing virulence genes . SarA up-regulates the expression of many virulence factors, including biofilm formation, which mediates pathogenesis and evasion of the host immune system .
Mode of Action
2-(Methylamino)-2-phenylethanol interacts with its target, SarA, inhibiting the production or blocking the protein, which might influence the down-regulation of biofilm and virulence factors . This interaction is similar to the action of ketamine, a related compound, which acts primarily by non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor .
Biochemical Pathways
It’s known that the compound can significantly reduce the expression of representative virulence genes like fnba, hla, and hld that are governed underS. aureus quorum sensing .
Pharmacokinetics
It’s known that related compounds like ketamine have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Ketamine also has high lipid solubility and crosses the blood-brain barrier faster .
Result of Action
The result of the action of 2-(Methylamino)-2-phenylethanol is the inhibition of biofilm formation and the down-regulation of virulence genes in S. aureus. This leads to a significant reduction in the pathogenicity of the bacteria .
properties
IUPAC Name |
2-(methylamino)-2-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIMZYAYESNNIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307014 | |
Record name | β-(Methylamino)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-2-phenylethanol | |
CAS RN |
27594-65-6 | |
Record name | β-(Methylamino)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27594-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-(Methylamino)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)-2-phenylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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